

Solubility of 8-Methylnaphthalen-1-amine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 8-Methylnaphthalen-1-amine

Cat. No.: B180730

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **8-Methylnaphthalen-1-amine** in organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and drug delivery.

Direct, experimentally determined quantitative solubility data for **8-Methylnaphthalen-1-amine** is not readily available in published literature. However, to provide valuable insight into its expected behavior, this guide presents solubility data for the parent compound, 1-naphthylamine, as a close structural analog. The addition of a methyl group on the naphthalene ring is expected to have a minor impact on the overall solubility profile, making the data for 1-naphthylamine a useful proxy for initial assessments and experimental design.

Solubility Data of Structural Analog: 1-Naphthylamine

The following tables summarize the mole fraction solubility (x_1) of 1-naphthylamine in twelve common organic solvents at various temperatures. This data is derived from a comprehensive study by Zhang et al. and was obtained using the isothermal saturation method.^[1] The solubility of 1-naphthylamine was observed to increase with rising temperature across all tested solvents, a behavior typical for the dissolution of solid solutes.^[1]

Table 1: Mole Fraction Solubility (x_1) of 1-Naphthylamine in Alcohols and Acetates

Temperature (K)	Methanol	Ethanol	n-Propanol	iso-Propanol	n-Butanol	iso-Butanol	Ethyl Acetate	n-Butyl Acetate
273.15	0.12810	0.12640	0.12210	0.11970	0.12070	0.11470	0.49080	0.34780
278.15	0.15580	0.15030	0.14650	0.14190	0.14320	0.13640	0.55190	0.40790
283.15	0.18870	0.17820	0.17420	0.16780	0.16910	0.16110	0.61790	0.47460
288.15	0.22810	0.21090	0.20650	0.19810	0.19910	0.18970	0.68880	0.54800
293.15	0.27510	0.24940	0.24440	0.23350	0.23410	0.22270	0.76450	0.62810
298.15	0.33120	0.29490	0.28890	0.27510	0.27500	0.26110	0.84470	0.71470
303.15	0.39810	0.34860	0.34150	0.32390	0.32290	0.30580	0.92900	0.80760
308.15	0.47790	0.41210	0.40350	0.38140	0.37920	0.35790	-	0.90640

Data sourced from Zhang et al. (2020).[\[1\]](#)

Table 2: Mole Fraction Solubility (x_1) of 1-Naphthylamine in Other Organic Solvents

Temperature (K)	Acetone	Acetonitrile	Cyclohexane	n-Heptane
273.15	0.60330	0.31540	0.01255	0.005485
278.15	0.66350	0.36880	0.01633	0.007142
283.15	0.72750	0.42930	0.02107	0.009226
288.15	0.79510	0.49790	0.02710	0.01185
293.15	0.86610	0.57550	0.03478	0.01521
298.15	0.94010	0.66310	0.04459	0.01944
303.15	-	0.76180	0.05712	0.02480
308.15	-	0.87290	0.07301	0.03160

Data sourced from Zhang et al. (2020).[\[1\]](#)

Experimental Protocols: Solubility Determination

A robust and widely used technique for determining the solubility of solid compounds in organic solvents is the isothermal saturation (gravimetric) method. This protocol ensures that a saturated solution is achieved, providing accurate and reproducible solubility data.

Objective: To determine the saturation solubility of **8-MethylNaphthalen-1-amine** in a specific organic solvent at a controlled temperature.

Materials and Apparatus:

- **8-MethylNaphthalen-1-amine** (solute)
- Organic solvent of interest
- Analytical balance (precision of ± 0.1 mg)
- Thermostatic shaker bath or magnetic stirrer with temperature control
- Equilibrium flasks (e.g., jacketed glass vessels or sealed vials)

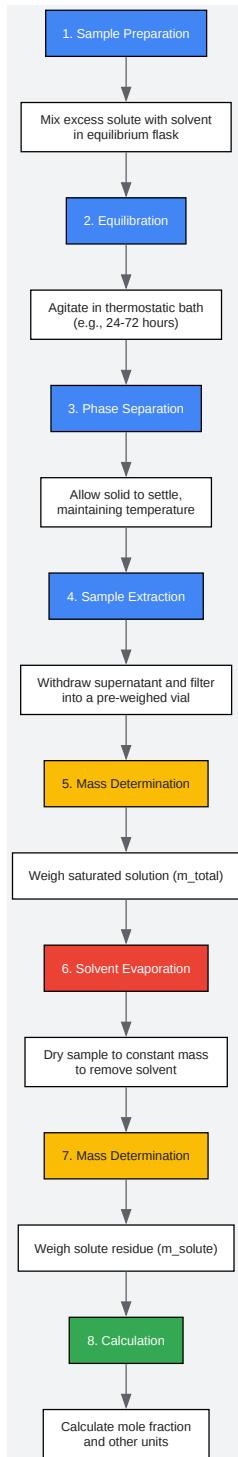
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Pre-weighed vials or evaporating dishes
- Drying oven or vacuum desiccator

Procedure:

- Preparation: Add an excess amount of solid **8-Methylnaphthalen-1-amine** to a known volume or mass of the selected organic solvent in an equilibrium flask. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the flask and place it in the thermostatic shaker bath set to the desired temperature. Agitate the mixture continuously for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.
- Phase Separation: Cease agitation and allow the flask to rest in the thermostatic bath for at least 2 hours. This permits the undissolved solid to settle, leaving a clear, saturated supernatant.
- Sample Extraction: Carefully withdraw a sample of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed, sealed vial.
- Mass Determination of Solution: Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the sample.
- Solvent Evaporation: Unseal the vial and place it in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the solute. A vacuum desiccator may be used for heat-sensitive compounds. Continue drying until a constant mass is achieved.
- Mass Determination of Solute: After cooling to room temperature in a desiccator, weigh the vial containing the dry solute residue.
- Calculation: The mole fraction solubility (x_1) is calculated using the masses of the solute and the solvent.

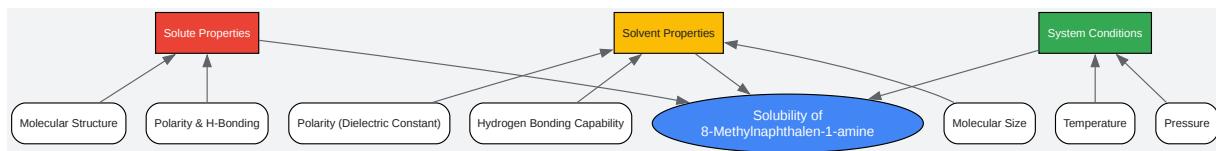
Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the key factors influencing the process.



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Caption: Experimental workflow for gravimetric solubility determination.



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Caption: Key factors influencing the solubility of organic compounds.

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References

- 1. andor.tuni.fi [andor.tuni.fi]
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